molecular formula C19H16N6O B2748516 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide CAS No. 2034602-50-9

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide

Cat. No.: B2748516
CAS No.: 2034602-50-9
M. Wt: 344.378
InChI Key: CLLAEJHVNKHQOF-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoline-2-carboxamide is a useful research compound. Its molecular formula is C19H16N6O and its molecular weight is 344.378. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, closely related to the chemical structure , have been synthesized and tested for their cytotoxic activity against various cancer cell lines. These compounds showed potent cytotoxicity, with some having IC(50) values less than 10 nM. Their effectiveness was evaluated against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. A subset of these compounds demonstrated curative potential in vivo against colon 38 tumors in mice at low doses (Deady et al., 2003).

ATM Kinase Inhibition

A novel series of 3-quinoline carboxamides has been discovered as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds, optimized from a modestly potent hit, showed potent and highly selective inhibition of ATM, which is crucial for DNA damage response. The compounds exhibited suitable ADMET properties for oral administration and demonstrated efficacy in combination with DNA double-strand break-inducing agents in disease-relevant models (Degorce et al., 2016).

Antimicrobial Agents

Some novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated as potential antimicrobial agents. The synthesis involved reactions with ethoxymethylenecyanoacetate and ethoxymethylenemalononitrile, leading to compounds that exhibited significant antibacterial and antifungal activities. The structural determination and activity studies highlight the potential of these derivatives in addressing microbial resistance (Holla et al., 2006).

Corrosion Inhibition

Carboxamide derivatives, specifically (N-(quinolin-8-yl) quinoline-2-carboxamide) and (N-(quinolin-7-yl) pyrazine-2-carboxamide), were explored as new corrosion inhibitors for mild steel in hydrochloric acid solutions. Their inhibitory action, primarily through adsorption at the metal/solution interface, was confirmed via electrochemical impedance spectroscopy. This study highlights the potential of these compounds in protecting metals against corrosion, contributing to materials science (Erami et al., 2019).

Antimalarial Activity

Quinoline-pyrazolopyridine derivatives have been synthesized and assessed for their antimalarial potential. These compounds, especially those with certain substituents, showed considerable potency against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, both in vitro and in vivo. The structural innovation in these compounds points to new pathways for developing antimalarial therapies (Saini et al., 2016).

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c1-25-14(10-17(24-25)18-12-20-8-9-21-18)11-22-19(26)16-7-6-13-4-2-3-5-15(13)23-16/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLAEJHVNKHQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.